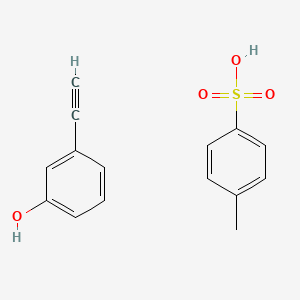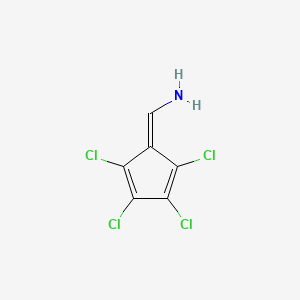![molecular formula C8H12ClNO2 B14622987 N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine CAS No. 58999-09-0](/img/structure/B14622987.png)
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine is a chemical compound with a unique structure that combines a cyclohexene ring with a chloroethoxy group and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine typically involves the reaction of cyclohex-2-en-1-one with 2-chloroethanol in the presence of a base to form the intermediate 2-(2-chloroethoxy)cyclohex-2-en-1-one. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or proteins, leading to modifications that affect their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-2-cyclohex-2-en-1-ylacetamide
- 2-(2-chloroethoxy)cyclohexanone
- Cyclohex-2-en-1-one derivatives
Uniqueness
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine is unique due to its combination of a chloroethoxy group and a hydroxylamine moiety attached to a cyclohexene ring
Propiedades
Número CAS |
58999-09-0 |
|---|---|
Fórmula molecular |
C8H12ClNO2 |
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
N-[2-(2-chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H12ClNO2/c9-5-6-12-8-4-2-1-3-7(8)10-11/h4,11H,1-3,5-6H2 |
Clave InChI |
RSVHIOBIXAXTAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=NO)C1)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


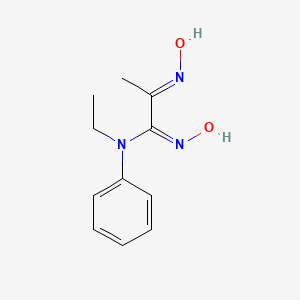
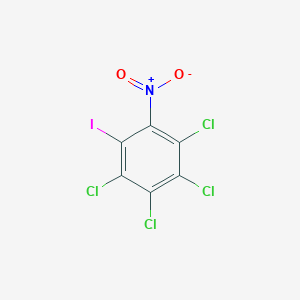

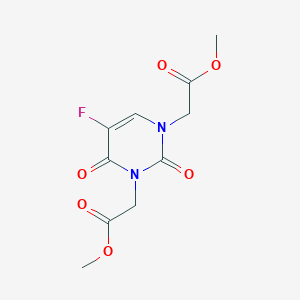
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
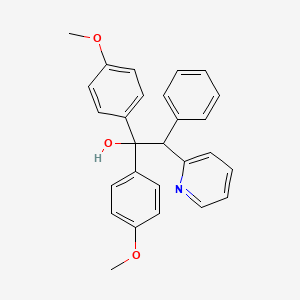
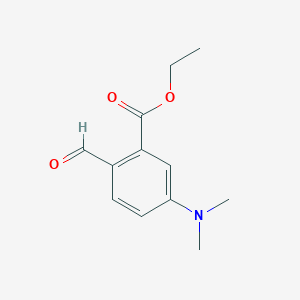
methanone](/img/structure/B14622956.png)
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
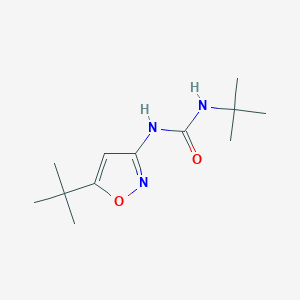
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
